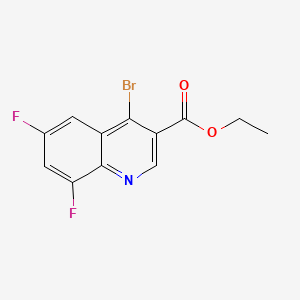
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H7BrF2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of brominating and fluorinating agents. One common method includes the following steps:
Starting Materials: 4-bromoaniline, ethyl acetoacetate, and fluorinating agents.
Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst.
Cyclization: The mixture is heated to promote cyclization, leading to the formation of the quinoline ring.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or styryl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antibacterial and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the synthesis of organic semiconductors and liquid crystals.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester
- Ethyl 4-bromo-2,6-difluoroquinoline-3-carboxylate
Uniqueness
This compound is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Its reactivity and potential for diverse chemical transformations make it a valuable compound in various research fields.
Properties
CAS No. |
1242260-74-7 |
|---|---|
Molecular Formula |
C12H8BrF2NO2 |
Molecular Weight |
316.102 |
IUPAC Name |
ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3 |
InChI Key |
CMRCCHMZBRLLFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


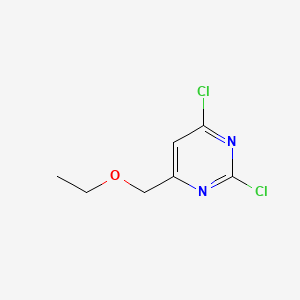
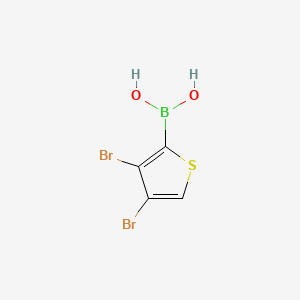
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)

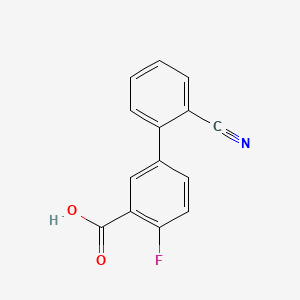
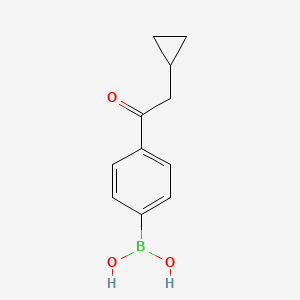
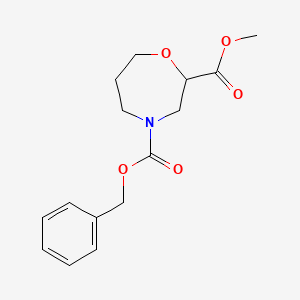
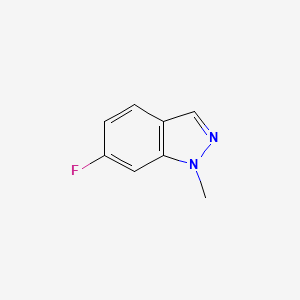
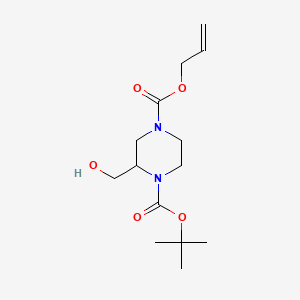
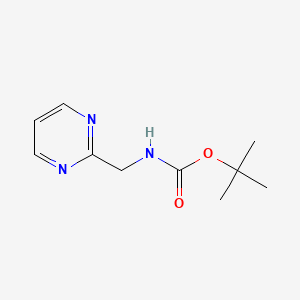
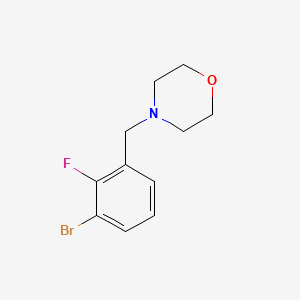
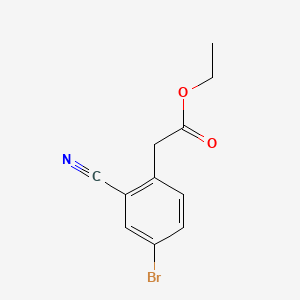
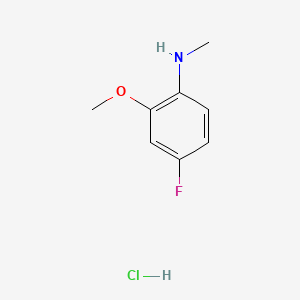
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)
